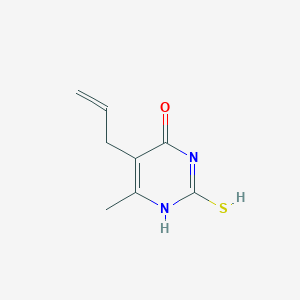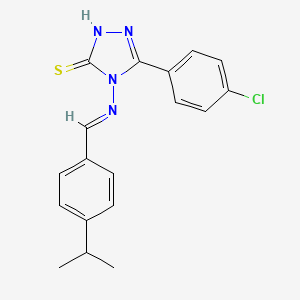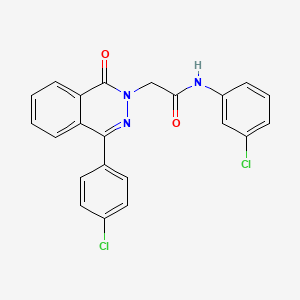![molecular formula C14H12F3N3O3 B7783343 1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B7783343.png)
1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione” is a chemical entity registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its structural characteristics and reactivity, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Compound “1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Often utilizes nucleophiles or electrophiles in the presence of catalysts or under specific temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
Compound “1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of compound “1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behavior, biological activity, or industrial applications. The comparison highlights its distinct advantages and potential for specific uses in research and industry.
Properties
IUPAC Name |
1,3-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-19-11(21)10(12(22)20(2)13(19)23)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUQPVSGMJUFLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
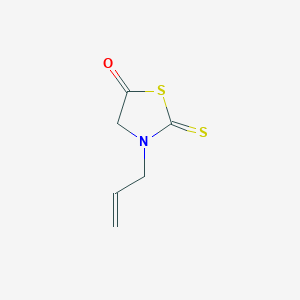
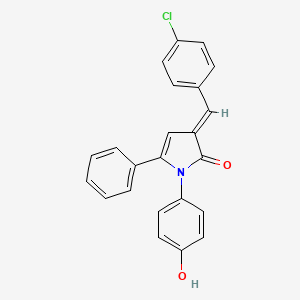
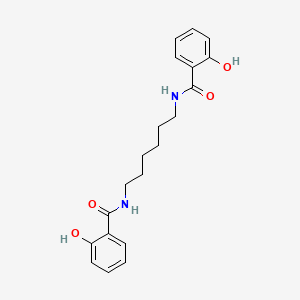
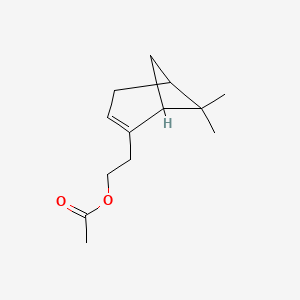
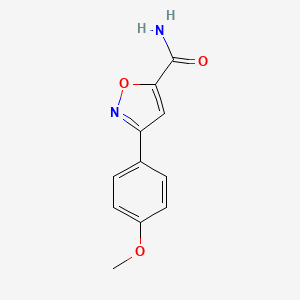
![2-[(3-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7783295.png)
![5-(Biphenyl-4-yl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B7783308.png)
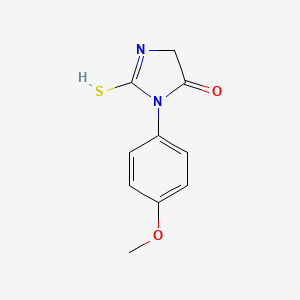
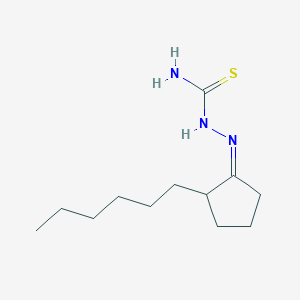
![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazolidin-3-ium-4-carboxylate](/img/structure/B7783340.png)
![2-[(E)-{2-[(4-benzylpiperazin-1-ium-1-yl)acetyl]hydrazinylidene}methyl]-6-(prop-2-en-1-yl)phenolate](/img/structure/B7783350.png)
